molecular formula C16H22N2O5 B2727254 4-methoxy-1-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1902949-68-1

4-methoxy-1-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2727254
CAS No.: 1902949-68-1
M. Wt: 322.361
InChI Key: FYIRRHNZUPQERG-UHFFFAOYSA-N
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Description

This compound belongs to the carboxamide class of heterocyclic molecules, featuring a dihydropyridine core substituted with a methoxy group at position 4, a methyl group at position 1, and a 6-oxo moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring specific steric and electronic interactions.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-18-9-11(13(21-2)8-15(18)19)16(20)17-10-3-4-12-14(7-10)23-6-5-22-12/h8-10,12,14H,3-7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIRRHNZUPQERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-1-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the dioxin ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the pyridine ring: This step often involves the use of a pyridine derivative and a coupling reaction.

    Functional group modifications: Various functional groups, such as methoxy and carboxamide, are introduced through specific reactions like methylation and amidation.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-methoxy-1-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-methoxy-1-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-methoxy-1-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (Compound ID: P043-1029) :

Structural Differences :

Feature Target Compound P043-1029
Core Heterocycle 1,6-dihydropyridine 1,4-dihydropyridazine
Substituents 4-methoxy, 1-methyl, 6-oxo 6-ethoxy, 1-(4-methoxyphenyl), 4-oxo
Benzodioxin Group Octahydro-1,4-benzodioxin (saturated) 2,3-dihydro-1,4-benzodioxin (partially unsaturated)
Chirality Likely chiral (due to octahydro-benzodioxin) Achiral

Physicochemical Properties :

Property Target Compound (Predicted) P043-1029 (Reported)
Molecular Weight ~390–410 (estimated) 423.42
logP Moderate (analogous to P043-1029: ~2.5) 2.5497
Hydrogen Bond Acceptors ~8–10 9
Polar Surface Area ~80–90 Ų 81.481 Ų

Functional Implications :

Metabolic Stability : The octahydro-benzodioxin group in the target compound may reduce oxidative metabolism compared to the partially unsaturated benzodioxin in P043-1029, enhancing half-life .

Target Binding : The dihydropyridine core in the target compound could favor interactions with calcium channels or kinases, whereas the dihydropyridazine core in P043-1029 might exhibit distinct selectivity profiles.

Solubility : The ethoxy and 4-methoxyphenyl groups in P043-1029 increase hydrophobicity (logP = 2.55), whereas the target compound’s methyl and methoxy substituents may balance lipophilicity and aqueous solubility.

Research Findings and Limitations

  • Synthetic Accessibility : Both compounds require multi-step syntheses, but the saturated benzodioxin in the target compound adds complexity in stereochemical control.
  • Biological Data Gap: No direct activity data for the target compound are available, unlike P043-1029, which has documented preclinical evaluations (exact details undisclosed in the provided evidence).
  • SAR Trends : Substituent positioning (e.g., methoxy vs. ethoxy) significantly impacts logP and bioavailability, as seen in P043-1029’s logSw (-3.06), suggesting poor aqueous solubility .

Biological Activity

4-methoxy-1-methyl-N-(octahydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide, also known by its CAS number 1902949-68-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a dihydropyridine core with a methoxy group and an octahydro-benzodioxin moiety. This unique architecture contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on:

  • Antiproliferative Activity : Studies have shown that derivatives of similar structures can inhibit cancer cell growth. For instance, compounds with similar dihydropyridine frameworks have demonstrated significant antiproliferative effects against multiple cancer cell lines.
  • Antimicrobial Properties : The compound may possess antibacterial activity, particularly against Gram-positive bacteria. Preliminary tests suggest moderate efficacy against strains such as Staphylococcus aureus and Bacillus subtilis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes such as acetylcholinesterase and urease, which are involved in various physiological processes.
  • Cell Cycle Interference : Compounds in the same class have shown the ability to disrupt cell cycle progression in cancer cells, leading to apoptosis.
  • Molecular Interactions : Docking studies suggest that this compound can effectively bind to specific protein targets associated with disease pathways.

Antiproliferative Activity

A study evaluated the antiproliferative effects of related compounds on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range (e.g., IC50 = 2.2–4.4 µM), demonstrating their potential as anticancer agents .

CompoundCell LineIC50 (µM)
10HCT 1163.7
12MCF-71.2
11HEK 2935.3

Antimicrobial Activity

Research on antimicrobial properties highlighted that derivatives showed selective antibacterial activity against E. faecalis with a minimum inhibitory concentration (MIC) of 8 μM . This suggests potential therapeutic applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized methodologically?

  • Answer : The synthesis of this compound typically involves multi-step pathways, such as coupling the pyridine-3-carboxamide core with functionalized octahydrobenzodioxin derivatives. Optimization can be achieved via Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs reduce the number of trials while identifying critical parameters . Computational reaction path searches (e.g., quantum chemical calculations) can also predict energetically favorable intermediates, narrowing experimental conditions .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

  • Answer : A combination of NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is essential for confirming the molecular structure. For stereochemical analysis of the octahydrobenzodioxin moiety, 2D-NMR (NOESY, COSY) is critical. Purity can be assessed via HPLC-UV/ELSD with gradient elution, using C18 columns and acetonitrile/water mobile phases .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Answer : Adhere to NIOSH/EN 166 standards for personal protective equipment (PPE), including nitrile gloves, face shields, and fume hoods. Avoid skin contact due to potential irritancy, as observed in structurally analogous dihydropyridines. Implement engineering controls (e.g., localized exhaust ventilation) and pre-experimental hazard assessments using SDS frameworks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict reaction pathways and guide synthetic design?

  • Answer : Density Functional Theory (DFT) calculations can map transition states and activation energies for key steps like amide bond formation or ring closure. Molecular dynamics (MD) simulations assess solvation effects and steric hindrance in the octahydrobenzodioxin moiety. Integrate these with ICReDD’s feedback-loop methodology , where computational predictions are validated experimentally, and discrepancies refine the model .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Answer : Employ meta-analysis frameworks to harmonize data from divergent assays (e.g., cell-based vs. enzymatic). For instance, normalize activity metrics using standardized controls (e.g., % inhibition relative to positive controls) and apply multivariate regression to isolate confounding variables (e.g., solvent polarity, cell line variability). Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can advanced reactor designs improve scalability while maintaining reaction efficiency?

  • Answer : Continuous-flow reactors with modular temperature/pressure controls enhance reproducibility for large-scale synthesis. Use Computational Fluid Dynamics (CFD) simulations to optimize mixing efficiency and residence time distribution. For heterogeneous catalysis, packed-bed reactors with immobilized catalysts reduce leaching and improve turnover numbers (TONs) .

Methodological Tables

Research Aspect Recommended Method Key Parameters References
Synthetic OptimizationDoE (Fractional Factorial Design)Temperature, solvent polarity, catalyst loading
Structural Elucidation2D-NMR (NOESY)Chemical shifts, coupling constants
Computational PredictionDFT (B3LYP/6-31G*)Gibbs free energy, transition state geometry
Bioactivity ValidationMultivariate Regression AnalysisIC₅₀ normalization, solvent effects

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